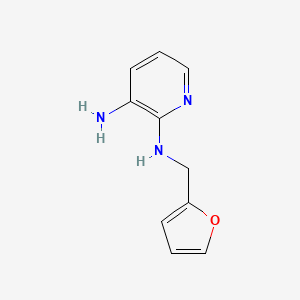

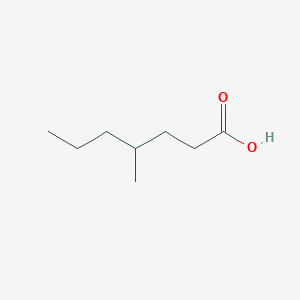

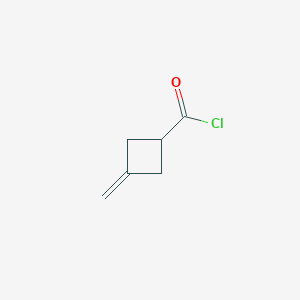

![molecular formula C9H9NO2S B1314669 ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 35357-56-3](/img/structure/B1314669.png)

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Übersicht

Beschreibung

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is 1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 345.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.0±3.0 kJ/mol and a flash point of 162.9±22.3 °C . The compound has a molar refractivity of 53.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Application in Heteropentalene Synthesis

Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heteropentalenes .

Summary of the Application

The compound is used in the Hemetsberger–Knittel protocol for the synthesis of heteropentalenes, which are compounds containing two heteroatoms in their structure . This protocol involves three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .

Methods of Application

The Hemetsberger–Knittel protocol is followed for the synthesis. It starts with the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters. This is followed by a Knoevenagel condensation. The final step is thermolysis, which promotes the intramolecular cyclocondensation to O,N-heteropentalene .

Results or Outcomes

The result of this process is the synthesis of heteropentalenes, which are related to furo-, thieno- and seleno [3,2-b]pyrroles . These compounds have been chosen for ongoing research dealing with the design, synthesis, and applications of substituted furo [3,2-b]pyrroles and thiazolo [5,4-d]thiazole-based derivatives .

Application in Medicinal Chemistry

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The pyrrole subunit, which is part of the “ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate” molecule, has diverse applications in therapeutically active compounds .

Methods of Application

The methods of application involve the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds .

Results or Outcomes

Pyrrole containing analogs are considered a potential source of biologically active compounds. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . They have applications in fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and many more .

Application in Optoelectronics

Field

This application falls under the field of Optoelectronics .

Summary of the Application

Derivatives of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . They also provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .

Methods of Application

The methods of application involve the synthesis of derivatives of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate and their incorporation into π-conjugated fused systems .

Results or Outcomes

The result of this process is the creation of π-conjugated fused systems that can be used in optoelectronic devices .

Application in Biological Activity

Field

This application falls under the field of Biological Chemistry .

Summary of the Application

Amides of thieno[2,3-b]pyrrole-5-carboxylate acids, some of which have been characterized as inhibitors of various biological processes .

Methods of Application

The methods of application involve the synthesis of amides of thieno[2,3-b]pyrrole-5-carboxylate acids and their testing as inhibitors of various biological processes .

Results or Outcomes

These compounds have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, the chikungunya virus, as well as antagonists of histamine Н4 receptor and gonadotropin-releasing hormone (GnRH) .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPJGLCVEYTVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470926 | |

| Record name | ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |

CAS RN |

35357-56-3 | |

| Record name | ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

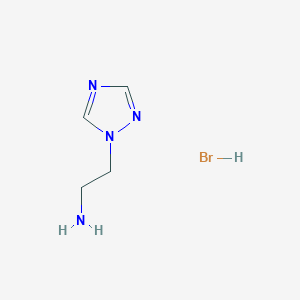

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)

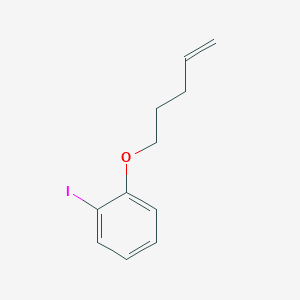

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

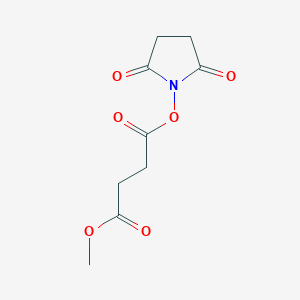

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)